(2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-12-14-6-9-15(10-7-14)18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,(H,18,19)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDMBBDCFYNSEE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-cyanobenzaldehyde with phenylacetic acid in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C16H14N2
- Molecular Weight : 250.30 g/mol
- IUPAC Name : (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide
- Canonical SMILES : Cc1ccc(cc1)C(=C/C(=O)N/c2ccc(c(c2)C#N)C)C
Chemistry
Building Block for Synthesis
(2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide serves as a critical building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating the development of novel compounds with potential therapeutic properties.
Biology
Biological Activity
Research indicates that this compound exhibits various biological activities including:
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, which may be relevant for drug development targeting metabolic pathways.
- Receptor Binding : The compound's ability to bind to certain receptors suggests potential applications in pharmacology, particularly in developing drugs for neurological and inflammatory diseases.
Medicine
Therapeutic Potential
Ongoing investigations are exploring the potential of (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide as a therapeutic agent. Preliminary studies indicate its efficacy against various cancer cell lines, making it a candidate for anticancer drug development .
Case Study: Anticancer Activity
A significant study demonstrated that derivatives of (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide exhibited cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal carcinoma). The following table summarizes the findings:
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide | MCF7 | 9.5 |
| (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide | HEP2 | 12 |
These results indicate that the compound has a promising therapeutic profile comparable to established chemotherapeutics like doxorubicin.
Industry
Chemical Manufacturing
In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals and materials. Its unique chemical properties allow for modifications that enhance its utility in various manufacturing processes .
Key Mechanistic Insights
Mechanistic studies have revealed that treatment with this compound affects the expression levels of key genes involved in cell cycle regulation and apoptosis:
- KI-67 : A marker for proliferation.
- Survivin : An inhibitor of apoptosis.
- Cyclooxygenase-2 (COX-2) : An enzyme associated with inflammation.
Flow cytometry analysis indicated an increase in late apoptotic cells upon treatment with the compound, suggesting its potential role in inducing programmed cell death in cancer cells .
Mechanism of Action
The mechanism of action of (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide can be contextualized by comparing it to structurally related cinnamanilides. Key analogs and their activities are summarized below:
Key Findings
Antimicrobial Activity: Para-substituted analogs with electron-withdrawing groups (e.g., -CF3, -NO2) exhibit enhanced activity against MRSA and Mycobacterium tuberculosis. For example, compound 10 showed MIC values 2–3× lower than ampicillin . Di- or tri-substituted derivatives (e.g., 36) demonstrate broader efficacy, including antimalarial activity (IC50 ~2–4 µM), likely due to increased lipophilicity and target affinity . Comparison with 4-Cyanophenyl: The 4-cyano group’s moderate electron-withdrawing nature may confer intermediate antimicrobial activity compared to stronger -CF3 or -NO2 substituents. However, mono-substitution at the para position (vs. meta/para di-substitution) might limit potency .
Anti-Inflammatory Activity: Ortho/meta di-substituted derivatives (e.g., 17, 12) show potent NF-κB inhibition (~80% at 2 µM), attributed to steric effects that disrupt protein-DNA interactions . Para-substituted compounds (e.g., 10) generally exhibit weaker anti-inflammatory effects, suggesting that the 4-cyanophenyl derivative may prioritize antimicrobial over anti-inflammatory activity .
Lipophilicity and ADMET: Lipophilicity (logD7.4) correlates with substituent bulk and hydrophobicity. The 4-cyano group (predicted logD ~2.1) is less lipophilic than -CF3 (logD ~3.8–5.6) but more than -OH or -OCH3 . High lipophilicity improves membrane permeability but may increase metabolic instability. The 4-cyano derivative’s moderate logD could balance bioavailability and clearance .
Cytotoxicity: Halogenated derivatives (e.g., 11) show cytotoxicity (IC50 ~6.5 µM), likely due to reactive metabolite formation. In contrast, -CF3 or -CN groups are less prone to metabolic activation, suggesting the 4-cyanophenyl analog may have a safer profile .
Structure-Activity Relationships (SAR)
- Substituent Position :
- Electron-Withdrawing Groups: -CF3, -NO2, and -CN improve target binding via dipole interactions and π-stacking but may reduce solubility.
- Lipophilicity: Optimal logD7.4 for antimicrobial activity: 3.5–5.0. The 4-cyano group’s logD (~2.1) may require structural optimization for enhanced efficacy .
Biological Activity
Introduction
(2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide, a derivative of phenylprop-2-enamide, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a prop-2-enamide backbone, with a cyanophenyl substituent and an additional phenyl group. The presence of the electron-withdrawing cyanide group enhances the compound's reactivity and biological interactions, making it a subject of interest in pharmacological research.
Structural Characteristics
The molecular structure of (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide can be represented as follows:
Key Features:
- Cyanophenyl Group : Provides unique electronic properties.
- Phenyl Group : Contributes to hydrophobic interactions.
- Enamide Backbone : Facilitates diverse chemical reactivity.
Anticancer Properties
Research indicates that derivatives of (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation, suggesting potential as anticancer agents .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, with activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential microbial enzymes .
Enzyme Inhibition
Studies suggest that (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide may act as an enzyme inhibitor, modulating the activity of specific biological targets. This interaction could lead to therapeutic effects in various diseases .
Receptor Binding
The compound's ability to bind to specific receptors is under investigation, with implications for its use in drug design targeting various physiological pathways .
The precise mechanisms through which (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide exerts its biological effects are not fully elucidated. However, it is believed that the compound interacts with molecular targets such as enzymes and receptors, altering their activity. This interaction may lead to downstream effects that contribute to its pharmacological profile .
Cytotoxicity Assessment
A study evaluating the cytotoxicity of (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide on various cancer cell lines reported an IC50 value indicative of significant cytotoxic potential. The study utilized multiple assays to confirm the compound's efficacy in inducing cell death .
Antimicrobial Testing
In antimicrobial assays, (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| (2E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide | Fluorine substitution | Enhanced reactivity and potential for different biological interactions |
| (2E)-N-(4-methylphenyl)-3-phenylprop-2-enamide | Methyl group instead of cyanide | Varied pharmacological profiles; less potent than cyanide derivative |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide?
- Methodology : The compound can be synthesized via condensation reactions between substituted anilines and cinnamic acid derivatives. For example, in related cinnamanilides, the reaction involves coupling 4-cyanophenylamine with (E)-3-phenylprop-2-enoyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Purification is typically achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient .
- Key Considerations : Reaction temperature (0–25°C), inert atmosphere (N₂), and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for minimizing byproducts.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the (E)-configuration of the α,β-unsaturated carbonyl group (δ ~7.5–8.0 ppm for vinyl protons; coupling constant J ≈ 15 Hz). The 4-cyanophenyl group shows characteristic aromatic signals (δ ~7.6–7.8 ppm) and a nitrile carbon at δ ~118 ppm .
- IR Spectroscopy : Detect the carbonyl stretch (~1650–1680 cm⁻¹) and nitrile group (~2220 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks consistent with the molecular formula (C₁₆H₁₁N₂O).
Q. What solubility properties are relevant for experimental design?
- Data : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. Aqueous solubility is poor (<0.1 mg/mL), necessitating DMSO stock solutions for biological assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is used to determine the (E)-configuration and intermolecular interactions. For example, hydrogen bonding between the amide N–H and nitrile group (d = 2.8–3.0 Å) stabilizes the crystal lattice.
- Example : In a related cinnamanilide derivative, SCXRD revealed a dihedral angle of 15.2° between the phenyl and cyanophenyl rings, influencing π-π stacking .
Q. What strategies optimize structure-activity relationships (SAR) for anti-inflammatory activity?
- Approach :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃, -Br) at the 2′,5′ positions of the anilide ring enhances NF-κB inhibition (IC₅₀ = 1.8–2.2 µM vs. 4.5 µM for parent compound) .
- Pharmacophore Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with the IκB kinase (IKK) binding pocket, such as hydrogen bonds with Lys44 and hydrophobic contacts with Val29 .
Q. How do conflicting biological activity data arise across different assays?
- Case Study : Discrepancies in antimicrobial MIC values (e.g., 16 µg/mL vs. 32 µg/mL for MRSA) may stem from assay conditions (e.g., broth microdilution vs. agar dilution) or bacterial strain variability. Standardizing protocols (CLSI guidelines) and using reference strains (ATCC 29213) improves reproducibility .
Q. What computational methods predict ADMET properties for this compound?
- Tools :
- Lipinski’s Rule : Molecular weight (<500 Da), logP (<5), and H-bond donors/acceptors (≤5/10) confirm drug-likeness.
- SwissADME : Predicts moderate blood-brain barrier permeability (BBB score: 0.65) and CYP3A4 inhibition risk .
- Toxicity : ProTox-II highlights potential hepatotoxicity (LD₅₀ = 320 mg/kg in rats) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
